molecular formula C16H16O2 B1355584 1-(2-Phenylmethoxyphenyl)propan-1-one CAS No. 64686-65-3

1-(2-Phenylmethoxyphenyl)propan-1-one

Cat. No.: B1355584
CAS No.: 64686-65-3
M. Wt: 240.3 g/mol
InChI Key: INWKLOGQJIIYJV-UHFFFAOYSA-N
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Description

1-(2-Phenylmethoxyphenyl)propan-1-one is a ketone derivative characterized by a propan-1-one backbone substituted with a 2-phenylmethoxyphenyl group. This compound features a methoxy group attached to a biphenyl system in the ortho position, which imparts distinct electronic and steric properties. Such structural attributes make it relevant in synthetic organic chemistry, particularly in coupling reactions and as a precursor for bioactive molecules. Its methoxy substituent influences reactivity patterns and molecular interactions, differentiating it from analogs with hydroxyl, halogen, or heterocyclic substituents .

Properties

CAS No.

64686-65-3

Molecular Formula

C16H16O2

Molecular Weight

240.3 g/mol

IUPAC Name

1-(2-phenylmethoxyphenyl)propan-1-one

InChI

InChI=1S/C16H16O2/c1-2-15(17)14-10-6-7-11-16(14)18-12-13-8-4-3-5-9-13/h3-11H,2,12H2,1H3

InChI Key

INWKLOGQJIIYJV-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Canonical SMILES

CCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Phenylmethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-(benzyloxy)benzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Another method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-[(prop-2-en-1-yl)oxy]aniline in aqueous medium, using pseudoephedrine as a chiral catalyst . This method yields optically pure amino keto ethers with high diastereoisomeric purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as zeolites, can also be explored to minimize environmental impact and improve reaction selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Phenylmethoxyphenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Phenylmethoxyphenyl)propan-1-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Phenylmethoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. For instance, in biological systems, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Compounds like 1-(3-fluorophenyl)propan-1-one and 1-(4-chlorophenyl)propan-1-one exhibit enhanced reactivity in coupling reactions due to electron-withdrawing halogen groups. For instance, yields for C–O coupling with N-hydroxyphthalimide (NHPI) range from 60–73% for halogenated derivatives, compared to 50–58% for thiophene-containing analogs (e.g., 1-(5-bromothiophen-2-yl)propan-1-one).

Table 1: Reactivity of Propan-1-one Derivatives in Coupling Reactions

Compound Substituent Reaction Partner Yield (%) Reference
1-(3-Chlorophenyl)propan-1-one 4-Cl NHPI 64
1-(5-Bromothiophen-2-yl)propan-1-one 5-Br (thiophene) NHPI 50
1-(2-Phenylmethoxyphenyl)propan-1-one 2-OCH₂Ph NHPI N/A

Hydroxyphenyl and Methoxyphenyl Derivatives

  • 1-(2-Hydroxyphenyl)propan-1-one: Found in roasted coffee, this compound shows a 6.1-fold higher concentration in high-quality coffee (Roasted AAA) compared to lower grades.
  • 1-(4-Methoxy-2-methylphenyl)propan-1-one : This analog demonstrates how methyl and methoxy groups in the para and ortho positions influence steric hindrance and solubility (Molecular Weight: 178.23 g/mol). The target compound’s biphenyl-methoxy system likely enhances lipophilicity, affecting bioavailability compared to simpler methoxy-methyl derivatives .

Ibuprofen Hybrids

Compounds such as 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one (an ibuprofen hybrid) are designed for anti-inflammatory activity. The target compound’s lack of an isobutylphenyl group (a key ibuprofen moiety) suggests divergent biological targets, highlighting the role of substituents in directing therapeutic effects .

Antifungal Agents

Dihydroxyphenyl derivatives like 1-(2,6-dihydroxyphenyl)propan-1-one (isolated from Trichoderma longibrachiatum) exhibit antifungal activity against Botrytis cinerea and Fusarium avenaceum.

Table 2: Toxicity Profiles of Selected Analogs

Compound Key Substituent Toxicity Concern Reference
1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one 2-OH, pyridinyl Genotoxicity (in vitro)
1-(5-Chloro-2-methoxyphenyl)propan-1-one 5-Cl, 2-OCH₃ No mutagenicity reported
4-MMC 4-CH₃, NHCH₃ Psychoactive stimulant

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